

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

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An In-depth Technical Guide to the Spectral Analysis of (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

This guide provides a comprehensive analysis of the expected spectral data for **(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate**, a chiral building block frequently utilized in pharmaceutical research and development. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes fundamental spectroscopic principles with data from analogous structures to present a predictive but robust characterization.

Molecular Structure and Spectroscopic Overview

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate (CAS Number: 1187932-11-1) possesses several key structural features that give rise to a distinct spectroscopic fingerprint: a chiral center, a bromine-substituted aromatic ring, and an N-Boc (tert-butyloxycarbonyl) protecting group. Each of these components will be interrogated using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of **(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

^1H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.5-7.6	Doublet (d)	1H	Ar-H	Aromatic proton ortho to Bromine, deshielded by inductive effect.
~ 7.2-7.4	Multiplet (m)	2H	Ar-H	Remaining aromatic protons, complex splitting pattern.
~ 7.0-7.1	Multiplet (m)	1H	Ar-H	Aromatic proton, likely the one furthest from the bromine.
~ 5.1-5.3	Quintet / Multiplet	1H	CH-CH ₃	Methine proton on the chiral center, coupled to the adjacent methyl and N-H protons.
~ 4.9-5.1	Broad Singlet (br s)	1H	NH	Carbamate proton, often broad. Its coupling might be lost upon D ₂ O exchange. [1]
~ 1.4-1.5	Doublet (d)	3H	CH-CH ₃	Methyl group protons adjacent to the chiral methine proton.

| ~ 1.40 | Singlet (s) | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.[\[2\]](#) |

Experimental Protocol: NMR Sample Preparation

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently invert to ensure a homogeneous solution.
- Place the tube in the NMR spectrometer and proceed with data acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The wide chemical shift range allows for clear resolution of individual carbon signals.[\[3\]](#)

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 154-156	C=O	Carbonyl carbon of the carbamate group. This region is characteristic for carbamates. [4] [5]
~ 142-144	Ar-C	Quaternary aromatic carbon attached to the ethylcarbamate group.
~ 132-133	Ar-CH	Aromatic methine carbon.
~ 128-130	Ar-CH	Aromatic methine carbon.
~ 127-128	Ar-CH	Aromatic methine carbon.
~ 122-124	Ar-C-Br	Aromatic carbon directly bonded to bromine; its shift is influenced by the heavy atom effect. [6]
~ 79-81	-C(CH ₃) ₃	Quaternary carbon of the tert-butyl group. [2]
~ 52-54	CH-CH ₃	Methine carbon of the chiral center.
~ 28.3	-C(CH ₃) ₃	Equivalent methyl carbons of the tert-butyl group. [2]

| ~ 22-24 | CH-CH₃ | Methyl carbon attached to the chiral center. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~ 3350-3450	N-H Stretch	Secondary Amide (Carbamate)	A sharp to medium peak, indicative of the N-H bond in the carbamate linkage. [1] [7]
~ 3100-3000	C-H Stretch (sp ²)	Aromatic C-H	Confirms the presence of the phenyl ring. [8]
~ 2980-2850	C-H Stretch (sp ³)	Aliphatic C-H	Corresponds to the methyl and methine groups. [8]
~ 1690-1720	C=O Stretch	Carbamate Carbonyl	A very strong and sharp absorption, which is a key diagnostic peak for the Boc-protecting group. [9]
~ 1510-1530	N-H Bend	Secondary Amide (Carbamate)	A medium intensity band, often called the "Amide II" band. [9]
~ 1250 & 1160	C-N Stretch & C-O Stretch	Carbamate	Strong absorptions characteristic of the carbamate C-N and ester-like C-O bonds. [7]

| ~ 750 | C-Br Stretch | Aryl Bromide | A strong peak in the fingerprint region indicating the carbon-bromine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Ensure the ATR crystal surface is clean by wiping it with a solvent like isopropanol and allowing it to dry.
- Record a background spectrum of the empty crystal.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS)

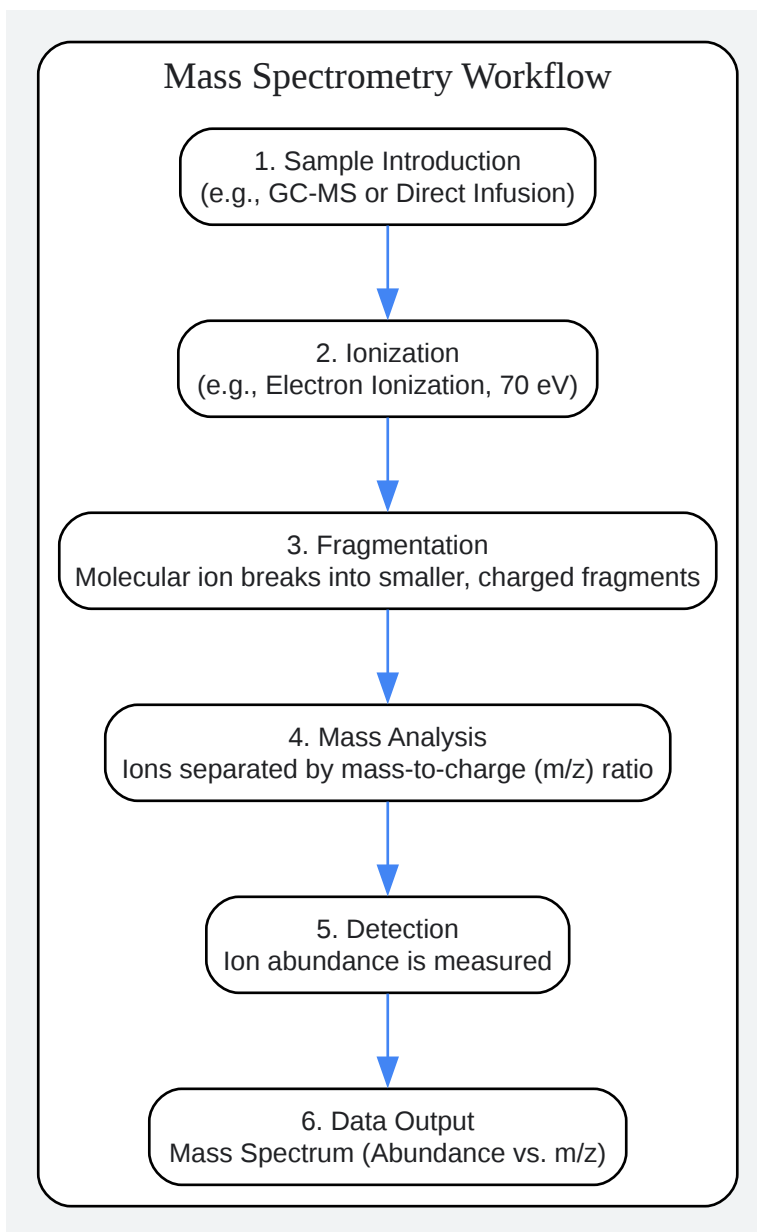
Mass spectrometry provides the molecular weight and elemental composition of a compound. The fragmentation pattern offers valuable structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Ion	Significance
301 / 303	$[M]^+$	Molecular Ion Peak. The presence of two peaks of nearly equal intensity, separated by 2 mass units, is the definitive signature of a compound containing one bromine atom (due to the natural abundance of ^{79}Br and ^{81}Br isotopes). [10] [11] [12] [13]
245 / 247	$[M - \text{C}_4\text{H}_8]^+$	Loss of isobutylene from the tert-butyl group. This is a very common fragmentation pathway for Boc-protected amines.
222 / 224	$[M - \text{C}_4\text{H}_9\text{O}_2]^+$	Loss of the entire Boc group.
200 / 202	$[M - \text{BocNH}]^+$	Fragmentation leading to the bromostyrene cation.
171 / 173	$[\text{C}_7\text{H}_6\text{Br}]^+$	Bromotropylium ion, a common fragment for benzyl bromides.

| 57 | $[\text{C}_4\text{H}_9]^+$ | The tert-butyl cation, often a very abundant peak (base peak) in the spectrum of Boc-protected compounds. |

Causality of Bromine Isotope Pattern: Bromine naturally exists as two stable isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio of abundance.[\[10\]](#)[\[11\]](#) Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) with nearly identical intensities, making bromine-containing compounds easily identifiable by mass spectrometry.[\[12\]](#)[\[14\]](#)



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